molecular formula C12H9BrO2S B12068271 4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid

4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid

Cat. No.: B12068271
M. Wt: 297.17 g/mol
InChI Key: HJOUTGOPLHNKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position, a p-tolyl group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 3-(p-tolyl)thiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted thiophenes.

Scientific Research Applications

4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

4-Bromo-3-(p-tolyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C12H9BrO2S

Molecular Weight

297.17 g/mol

IUPAC Name

4-bromo-3-(4-methylphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H9BrO2S/c1-7-2-4-8(5-3-7)10-9(13)6-16-11(10)12(14)15/h2-6H,1H3,(H,14,15)

InChI Key

HJOUTGOPLHNKQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2Br)C(=O)O

Origin of Product

United States

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